molecular formula C13H11FN2OS B14907537 n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide

n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B14907537
M. Wt: 262.30 g/mol
InChI Key: BSYBHMHMZYLAGR-UHFFFAOYSA-N
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Description

N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Cyclopentane Ring: The cyclopentane ring can be introduced through a series of cyclization reactions involving suitable starting materials.

    Attachment of the Fluorobenzamide Group: The final step involves the coupling of the thiazole-cyclopentane intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; solvent such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl: A related thiazole derivative with similar structural features.

    4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine: Another compound with a cyclopentathiazole core.

Uniqueness

N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can impart specific properties, such as increased lipophilicity or enhanced binding affinity to certain targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H11FN2OS

Molecular Weight

262.30 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-fluorobenzamide

InChI

InChI=1S/C13H11FN2OS/c14-9-6-4-8(5-7-9)12(17)16-13-15-10-2-1-3-11(10)18-13/h4-7H,1-3H2,(H,15,16,17)

InChI Key

BSYBHMHMZYLAGR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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